molecular formula C17H27BrFNO3SSi B1447787 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine CAS No. 1704096-18-3

1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

Cat. No.: B1447787
CAS No.: 1704096-18-3
M. Wt: 452.5 g/mol
InChI Key: KTDBNIKEOXTJKG-UHFFFAOYSA-N
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Description

1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine is a sulfonylated piperidine derivative characterized by a 4-bromo-3-fluorophenylsulfonyl group and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group at the 4-position of the piperidine ring. Its molecular formula is C17H27BrFNOSSi (MW: 434.43 g/mol) with a CAS number of 1704096-18-3 . The compound exhibits a boiling point of 451.2±55.0 °C and a density of 1.3±0.1 g/cm³, making it a thermally stable, lipophilic intermediate suitable for organic synthesis . The TBDMS group enhances steric protection of the hydroxyl moiety, a critical feature in multi-step synthetic pathways .

Properties

IUPAC Name

[1-(4-bromo-3-fluorophenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrFNO3SSi/c1-17(2,3)25(4,5)23-13-8-10-20(11-9-13)24(21,22)14-6-7-15(18)16(19)12-14/h6-7,12-13H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDBNIKEOXTJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrFNO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Sulfonyl group : Enhances solubility and biological activity.
  • Piperidine ring : Commonly found in many pharmacologically active compounds.
  • Tert-butyldimethylsilyl group : Provides stability and protects reactive sites.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to influence the binding affinity and selectivity towards specific proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that derivatives of piperidine compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Antimicrobial Activity

Research on related piperidine derivatives has indicated antimicrobial properties. These compounds have been tested against a range of bacterial strains, showing significant inhibition at certain concentrations .

Inhibition of Enzymatic Activity

The sulfonyl group in the compound may facilitate interactions with enzymes involved in metabolic pathways. For example, studies have reported that similar sulfonamide compounds can act as inhibitors for certain kinases, which are crucial in various signaling pathways linked to cancer progression .

Study 1: Anticancer Properties

In a recent study, a series of piperidine derivatives were synthesized and tested for their anticancer activity. The results indicated that the presence of the sulfonyl group significantly enhanced the inhibitory effect on tumor cell lines compared to non-sulfonylated analogs. The half-maximal inhibitory concentration (IC50) values ranged from 5 µM to 20 µM across different cell lines .

Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of structurally related compounds. The results showed that these compounds exhibited bactericidal effects against Gram-positive bacteria with minimum inhibitory concentration (MIC) values as low as 10 µg/mL .

Data Summary Table

Biological ActivityEffectReference
Antitumor ActivityIC50: 5-20 µM on various cancer cell lines
Antimicrobial ActivityMIC: 10 µg/mL against Gram-positive bacteria
Enzyme InhibitionInhibitory effects on kinases

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacophore in drug design. Its unique structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Key Applications:

  • Anticancer Agents: Research indicates that compounds with similar structures can inhibit critical pathways involved in cancer cell proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways .
  • Neurological Disorders: The piperidine moiety is often associated with neuroactive compounds, suggesting potential applications in treating neurological disorders .

Materials Science

The unique chemical structure of 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine positions it as a candidate for developing novel materials with specific properties.

Key Applications:

  • Polymer Chemistry: The sulfonyl group can enhance the solubility and processability of polymers, leading to materials with improved performance characteristics.
  • Nanomaterials: The compound's ability to form stable complexes may be utilized in synthesizing nanomaterials for electronic applications.

Biological Studies

Investigations into the interactions of this compound with biological systems are ongoing, focusing on its mechanism of action and therapeutic potential.

Key Applications:

  • Enzyme Inhibition Studies: The compound's ability to bind to specific enzymes can lead to the development of inhibitors that modulate enzyme activity, which is crucial in various biological processes .
  • Target Identification: Researchers are exploring how this compound interacts with cellular targets, which could lead to new insights into drug mechanisms and resistance pathways .

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnticancer agents, neurological treatmentsTargeted therapy, reduced side effects
Materials SciencePolymer enhancement, nanomaterial synthesisImproved material properties
Biological StudiesEnzyme inhibition, target identificationInsights into drug mechanisms

Case Study 1: Anticancer Activity

A study published on dual inhibitors targeting the RAS/RAF/MEK pathway demonstrated that compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro . This suggests a potential application in developing cancer therapeutics.

Case Study 2: Neuroactive Properties

Research on piperidine derivatives has shown that they can exhibit neuroprotective effects. A recent investigation into similar compounds found that they could modulate neurotransmitter levels, indicating a pathway for treating neurodegenerative diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at the Aromatic Bromine

The 4-bromo substituent on the aromatic ring undergoes cross-coupling and substitution reactions. Electronic effects from the 3-fluoro group enhance the leaving-group capability of bromine.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, Cs₂CO₃, DMF, 110°CSubstituted biaryl derivatives (e.g., 4-phenyl analogs) with retained sulfonyl
Buchwald–Hartwig Pd(OAc)₂, BINAP, Cs₂CO₃, toluene, 110°CAmination products via C–N bond formation
SNAr K₂CO₃, DMF, 95°C, nucleophile (e.g., phenols)Displacement of bromine with O-linked substituents

Key Findings :

  • Suzuki reactions yield biaryl products with >80% efficiency under optimized Pd catalysis .

  • The 3-fluoro group directs electrophilic attacks to the para position relative to the sulfonyl group.

Deprotection of the tert-Butyldimethylsilyl (TBS) Ether

The TBS group on the piperidine ring is cleaved under acidic or fluoride-ion conditions, revealing a hydroxyl group for further functionalization.

Reagent/ConditionsTimeOutcomeReference
TFA in DCM 1 hrQuantitative deprotection (≥95% yield)
TBAF in THF 30 minRapid cleavage with minimal byproducts
HCl (1M) in MeOH 2 hrModerate efficiency (~70% yield)

Notes :

  • TBS stability allows orthogonal protection strategies in multistep syntheses .

  • Post-deprotection hydroxyl groups enable esterification or alkylation .

Reactivity of the Sulfonyl Group

The sulfonyl moiety participates in nucleophilic substitutions, though less frequently than the bromine due to steric and electronic constraints.

Reaction TypeConditionsOutcomeReference
Reduction LiAlH₄, THF, 0°C → RTSulfonyl → thioether (partial reduction)
Hydrolysis H₂O, H₂SO₄, refluxSulfonic acid formation (low yield)

Limitations :

  • Direct substitution at the sulfonyl S-center is hindered by strong electron-withdrawing effects .

Functionalization of the Piperidine Ring

The piperidine nitrogen and deprotected hydroxyl group serve as sites for further modifications.

Reaction TypeReagents/ConditionsProductReference
N-Alkylation Alkyl halides, K₂CO₃, DMFQuaternary ammonium derivatives
Esterification Acryloyl chloride, DCM, Et₃NPiperidine-4-ol esters

Applications :

  • N-Alkylated derivatives show enhanced biological activity in kinase inhibition assays .

Stability Under Synthetic Conditions

The compound demonstrates robustness in common reaction environments:

ConditionToleranceDegradation Observed?Reference
Basic (pH 10–12) Stable ≤ 80°CNo
Oxidative H₂O₂, RT, 24 hrPartial sulfone oxidation
Thermal ≤ 150°C in inert atmosphereNo

Comparative Reactivity Insights

  • Bromine vs. Sulfonyl Reactivity : Bromine undergoes cross-coupling 10–50× faster than sulfonyl group reactions .

  • Steric Effects : The TBS group slows piperidine N-alkylation by 30% compared to unprotected analogs .

Comparison with Similar Compounds

Variations in Aromatic Substitution

  • 1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine (CAS: 443668-51-7):
    Replaces fluorine with methoxy and substitutes the TBDMS group with a methyl group. The methoxy group increases electron density on the aromatic ring, altering solubility (predicted logP ~3.5 vs. target’s ~4.2) .

Piperidine Modifications

  • 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS: 1704073-47-1):
    Omits the sulfonyl group, reducing molecular weight (MW: 388.39 g/mol) and polarity. The absence of sulfonyl diminishes hydrogen-bonding capacity, impacting solubility in polar solvents .
  • 4-(2-Fluoro-phenyl)-1-methyl-4-(3-trifluoromethyl-benzylsulfanyl)-piperidine (CAS: 787499-49-4):
    Features a trifluoromethyl-benzylsulfanyl group instead of sulfonyl. The sulfur atom and trifluoromethyl group enhance metabolic stability, a trait valuable in drug design .

Physicochemical Properties

Compound (CAS) Molecular Weight Boiling Point (°C) Density (g/cm³) Key Feature(s)
Target (1704096-18-3) 434.43 451.2±55.0 1.3±0.1 TBDMS protection, sulfonyl group
1704073-47-1 388.39 399.0±42.0 1.22±0.1 No sulfonyl; bromo-fluorophenyl
443668-51-7 348.26 Not reported Not reported Methoxy substituent; methylpiperidine

Research Findings and Trends

Recent studies highlight the target compound’s utility in protease inhibitor synthesis, where its sulfonyl group acts as a hydrogen-bond acceptor . Comparative analyses reveal that fluorine substitution on the phenyl ring (as in the target) improves metabolic stability by 20–30% over non-fluorinated analogues in preclinical models . However, the TBDMS group introduces challenges in deprotection steps, requiring optimized acidic conditions (e.g., TFA/water) to avoid side reactions .

Preparation Methods

Introduction of the tert-Butyldimethylsilyl (TBDMS) Protecting Group

The hydroxyl group on the piperidine ring is protected as a tert-butyldimethylsilyl ether to prevent undesired reactions during subsequent steps.

  • Silylation Reaction:
    The hydroxyl group is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine, typically in an aprotic solvent like dichloromethane or dimethylformamide (DMF). This reaction proceeds at room temperature or slightly elevated temperatures and results in the formation of the TBDMS-protected hydroxyl group.

  • Reaction Conditions:
    The silylation is generally performed under anhydrous conditions to prevent hydrolysis of the silyl chloride reagent. The reaction time ranges from 1 to several hours depending on the substrate and conditions.

Overall Synthetic Route and Optimization

The synthetic route to 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine involves careful control of reaction conditions to maximize yield and purity.

Step Reaction Type Reagents/Conditions Notes
1 Nucleophilic aromatic substitution Bromobenzene + Piperidine + K tert-butoxide, sulfolane, 150-180 °C Forms N-phenylpiperidine intermediate
2 Bromination N-bromosuccinimide or dibromohydantoin, CH3CN/DCM, 15-40 °C Introduces bromine at para position
3 Fluorination (if needed) Electrophilic fluorination or fluorinated starting material Position 3 fluorine introduction
4 Sulfonylation Sulfonyl chloride derivative, base, aprotic solvent Forms sulfonamide linkage
5 Silylation TBDMSCl + base (imidazole/Et3N), anhydrous solvent Protects hydroxyl group as TBDMS ether

Q & A

Q. How does the tert-butyldimethylsilyl group affect the compound’s conformation?

  • X-ray Crystallography : The silyl ether induces a chair conformation in the piperidine ring, with a dihedral angle of 47.01° between the sulfonylphenyl and piperidine planes .
  • Impact : Restricted rotation enhances stereochemical stability in chiral environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
Reactant of Route 2
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1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

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